molecular formula C13H9ClF3N B2904566 5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine CAS No. 1261820-72-7

5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

Cat. No. B2904566
CAS RN: 1261820-72-7
M. Wt: 271.67
InChI Key: VRAYDFYJFQTXKQ-UHFFFAOYSA-N
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Description

“5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine” is a chemical compound that contains a trifluoromethyl group. This group is a functional group that has the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Synthesis Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride . In this reaction, benzotrichloride was reacted with SbF3 to form PhCF2Cl and PhCF3 .


Molecular Structure Analysis

The molecular formula of “5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine” is C14H7ClF6 .


Chemical Reactions Analysis

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

Scientific Research Applications

Metal-Organic Frameworks for Gas Sorption and Sensing

Research on amine-functionalized luminescent metal-organic frameworks (MOFs) demonstrates their use in selective gas/vapor sorption and nanomolar sensing of nitroaromatic compounds in water. These MOFs, due to their amine decoration, show exceptional selectivity and sensitivity for detecting 2,4,6-trinitrophenol (TNP), surpassing previous values and showcasing excellent recyclability and stability for sensing experiments (Das & Mandal, 2018).

Fluorinated Polyimides

The development of novel fluorinated polyimides derived from amines demonstrates their significance in creating materials with low moisture absorption, low dielectric constants, and excellent thermal stability. These materials are valuable for applications in electronics and aerospace, where their properties can significantly enhance performance (Chung & Hsiao, 2008).

Palladium-Catalyzed Trifluoromethylation

A palladium-catalyzed method for trifluoromethylation of aryl chlorides offers a pathway to introduce trifluoromethyl groups to a broad range of aryl substrates under mild conditions. This technique is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group's ability to influence molecular properties is critical (Cho et al., 2010).

Antimicrobial Activities of Triazole Derivatives

The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives showcase the potential of incorporating the 5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine structure into compounds with significant antibacterial and antifungal properties. This research indicates the compound's versatility in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).

Optical and Dielectric Properties of Polyimide Films

Investigations into the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films reveal the influence of the trifluoromethyl group on improving these materials' performance. Such studies are crucial for the advancement of materials science, particularly in the fabrication of electronic devices (Jang et al., 2007).

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

properties

IUPAC Name

3-chloro-5-[3-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N/c14-11-5-9(6-12(18)7-11)8-2-1-3-10(4-8)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAYDFYJFQTXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

CAS RN

1261820-72-7
Record name 3-chloro-5-[3-(trifluoromethyl)phenyl]aniline
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